molecular formula C6H11N3O2 B6619490 N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide CAS No. 126145-44-6

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide

Cat. No. B6619490
CAS RN: 126145-44-6
M. Wt: 157.17 g/mol
InChI Key: FPGFTKAHXLCUKV-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide” is a chemical compound with the molecular formula C6H11N3O2 . It has a molecular weight of 157.17 . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-(2-oxo-1-pyrrolidinyl)ethanimidamide . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide” is 1S/C6H11N3O2/c7-5(8-11)4-9-3-1-2-6(9)10/h5H,1-4,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide” is a powder that is stored at room temperature . It has a melting point of 135-136 degrees Celsius .

Safety and Hazards

The safety information available indicates that “N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-5(8-11)4-9-3-1-2-6(9)10/h11H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGFTKAHXLCUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-(2-oxo-pyrrolidin-1-yl)-acetamidine

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